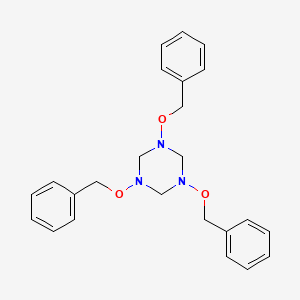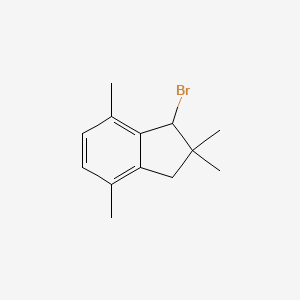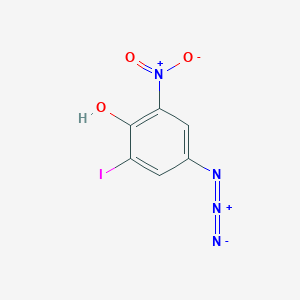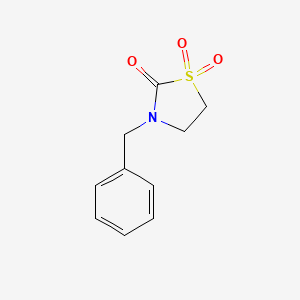
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine motifs are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities. The presence of sulfur in these compounds enhances their pharmacological properties, making them valuable in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide typically involves the reaction of amino alcohols with carbon disulfide in the presence of aqueous sodium hydroxide to form thiazolidine-2-thiones. This intermediate is then oxidized using potassium permanganate under phase-transfer conditions in the presence of benzoic acid .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry approaches to improve yield, selectivity, and purity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are commonly used to achieve efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Brominated thiazolidine compounds.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, thiazolidine derivatives are known to stimulate the peroxisome proliferator-activated receptor gamma (PPARγ) receptor, which plays a role in antidiabetic activity. Additionally, these compounds can inhibit cytoplasmic Mur ligase enzymes, contributing to their antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-thiazolidin-2-one: Another thiazolidine derivative with similar biological activities.
3-Benzyl-2-phenyl-1,3-thiazolidin-4-one: Shares structural similarities and exhibits comparable pharmacological properties.
(3Z)-1-Benzyl-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: A complex thiazolidine derivative with unique biological activities.
Uniqueness
3-Benzyl-1,3-thiazolidin-2-one 1,1-dioxide stands out due to its diverse range of biological activities and its potential for use in various scientific research fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in different applications make it a highly valuable compound in both academic and industrial settings .
Eigenschaften
CAS-Nummer |
92014-77-2 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
3-benzyl-1,1-dioxo-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11NO3S/c12-10-11(6-7-15(10,13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
JACQRRDDSFGBLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C(=O)N1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


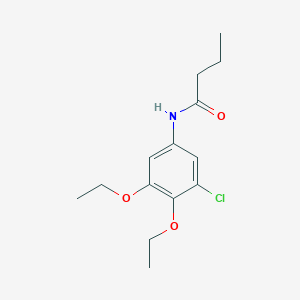
![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
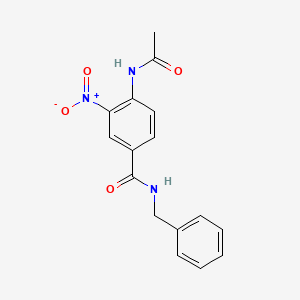
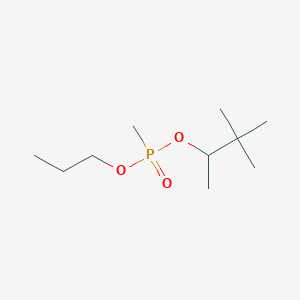
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
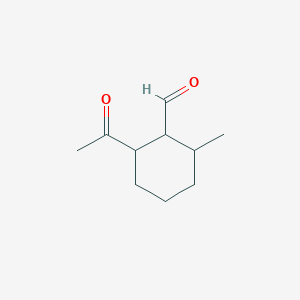
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
